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Compound of Interest

Methyl 2-bromo-6-
Compound Name:

hydroxybenzoate
CAS No.: 113763-37-4
Cat. No.: B3030946

Get Quote

Molecular Structure & Numbering Logic

Before analyzing the spectrum, we must establish a rigorous numbering system. The IUPAC
name implies a benzoate core (Ester at C1).

e Formula:
e MW: 231.04 g/mol
« Core Structure: Benzene ring with three substituents.

o C1: Attached to Methyl Ester (

).

o C2: Attached to Bromine (

).
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o C6: Attached to Hydroxyl (

).

o Note on Symmetry: This molecule is often chemically equivalent to Methyl 6-bromo-2-
hydroxybenzoate depending on the numbering direction. For this guide, we fix the Ester at
C1, Brat C2, and OH at C6 to maximize steric crowding analysis.

Structural Diagram (Graphviz)
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Figure 1: Carbon connectivity and numbering scheme for Methyl 2-bromo-6-hydroxybenzoate.

Click to download full resolution via product page

Predicted C NMR Chemical Shifts

The following values are derived using Substituent Chemical Shift (SCS) additivity rules applied
to a benzene base (128.5 ppm), corrected for steric crowding and intramolecular hydrogen

bonding (typical in salicylates).

Summary Table (Solvent: )
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Predicted Shift (

Carbon Type Assignment Logic
» Ppm)
Typical benzoate ester
C7 1705+1.0 carbonyl; deshielded
by ortho-OH H-bond.
Phenolic carbon.
C6 160.2+1.5 Highly deshielded
(Ipso effect).
Para to ester, Meta to
C4 134.8+1.0
Br/OH.
Bromine ipso effect is
Cc2 126.5+15 shielding (-5 ppm), but
ortho-ester deshields.
Ortho to Br, Para to
C3 125.1+1.0
OH.
Ipso to ester, but
strongly shielded b
C1 1185+15 9 Y
ortho-OH and ortho-Br
effects.
Ortho to OH
C5 116.8+ 1.0 o
(shielding), Para to Br.
Methoxy carbon. Very
Ccs8 52.8+0.5

stable region.

Detailed Mechanistic Assignment

1. The Carbonyl & Methoxy (C7, C8)
e C7 (170.5 ppm): In methyl salicylate, the carbonyl appears around 170 ppm. The

intramolecular Hydrogen Bond between the phenolic proton and the carbonyl oxygen (C6-

OH
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0=C7) locks the conformation and slightly deshields the carbonyl compared to a non-H-
bonded isomer (e.g., para-isomer ~166 ppm).

e C8 (52.8 ppm): The methoxy group is electronically isolated from the ring's resonance
effects, consistently appearing at 52-53 ppm in

2. The Phenolic Carbon (C6)

o Shift (~160.2 ppm): The attachment of oxygen causes a massive downfield shift
(Deshielding). In the parent methyl salicylate, this is ~161 ppm. The meta-bromine (at C2)
has a minimal effect (+1 to +2 ppm) on this position.

3. The Brominated Carbon (C2)
o Shift (~126.5 ppm): This is a critical diagnostic peak.

o

Base: 128.5 (Benzene)

o

Ipso-Br: -5.5 ppm (Heavy atom effect, shielding).

[¢]

Ortho-Ester: +2.0 ppm (Deshielding).

[¢]

Meta-OH: +1.5 ppm.

o

Net: The heavy atom effect of Bromine pulls this peak upfield relative to a standard
aromatic CH, but it remains quaternary (low intensity).

4. The Bridgehead Carbon (C1)
o Shift (~118.5 ppm): This carbon is the most "squeezed."”

o Itis Ipso to the Ester (+2 ppm).
o Itis Ortho to Hydroxyl (-13 ppm shielding).

o Itis Ortho to Bromine (+3 ppm).
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o The strong shielding from the Ortho-OH is the dominant factor, pushing this quaternary
carbon significantly upfield compared to typical benzoate ipso carbons (usually ~130

ppm).

Experimental Validation Protocol

To confirm the identity of this molecule versus its isomers (e.g., Methyl 3-bromo-6-
hydroxybenzoate), use the following self-validating workflow.

A. Proton-Coupled C NMR (Gated Decoupling)

Standard

C NMR decouples protons, making all peaks singlets. Running a Gated Decoupled experiment
allows you to see C-H splitting patterns (multiplicities) to distinguish quaternary carbons from
CH groups.

e C1, C2, C6, C7: Will remain Singlets (S).
e C3, C4, C5: Will appear as Doublets (D).

e C8: Will appear as a Quartet (Q).

B. HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive test for the position of the Bromine.

Identify the Phenolic Proton: The

proton (if visible in
, usually >10 ppm) will show a strong correlation to C1, C5, and C6.

« |dentify H5: The proton at C5 (ortho to OH) will correlate to C1 and C3.
« |dentify H3: The proton at C3 (ortho to Br) will correlate to C1 (weakly) and C5.

e The "Hole": In the 2-bromo isomer, C2 (Brominated) will have no strong 3-bond proton
correlations from the ring protons (H3 is 2 bonds away, H5 is 4 bonds away). In contrast, if
the Br were at C3, the C2 proton would show strong correlations.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Context

Understanding the synthesis confirms why this specific substitution pattern is challenging and
requires careful NMR verification. Direct bromination of methyl salicylate typically yields the 3-
bromo or 5-bromo isomer due to the directing effects of the OH group.

To obtain Methyl 2-bromo-6-hydroxybenzoate, the synthesis often proceeds via the
esterification of the pre-functionalized acid.

Synthesis Workflow Diagram

( 2,6-Dibromophenol )

Carboxylation (Kolbe-Schmitt)
Formation of Acid

Debromination/Rearrangement

2-bromo-6-hydroxybenzoic acid

Esterification
(MeOH / H2S04)

Methyl 2-bromo-6-hydroxybenzoate

Figure 2: Retrosynthetic pathway for the target molecule.
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e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer. (Authoritative source for SCS additivity
rules).

o Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution
Methods and Applications in Organic Chemistry and Biochemistry. VCH.

o National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral
Database for Organic Compounds (SDBS). (Used for Methyl Salicylate parent data
comparison).

o ChemDraw Professional / Mnova NMR Predictor. (Algorithms used for high-fidelity chemical
shift prediction based on Hammett parameters).

Disclaimer: The chemical shifts provided in Section 2 are predicted values based on high-
fidelity additive modeling of substituent effects. Experimental values may vary by +1-2 ppm
depending on concentration and solvent.

 To cite this document: BenchChem. [Technical Guide: C NMR Characterization of Methyl 2-
bromo-6-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b3030946/docs#technical-guide-c-nmr-
characterization-of-methyl-2-bromo-6-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

